![molecular formula C10H9FN4O2S B4849185 ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid](/img/structure/B4849185.png)
({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid
Übersicht
Beschreibung
({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid, also known as FTMA, is a chemical compound used in scientific research. It is a tetrazole derivative that has shown potential as an anti-inflammatory and anti-cancer agent.
Wirkmechanismus
The mechanism of action of ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer growth. Specifically, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. Specifically, this compound has been shown to inhibit the production of inflammatory cytokines in macrophages and to inhibit the growth of cancer cells. This compound has also been shown to have a low toxicity profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid in lab experiments is its potential as a treatment for inflammatory diseases and cancer. Another advantage is its low toxicity profile. However, one limitation of using this compound in lab experiments is its relatively low yield in synthesis, which may make it difficult to obtain large quantities for testing.
Zukünftige Richtungen
There are several future directions for research on ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid. One direction is to further investigate its mechanism of action, particularly its effects on the COX-2 and AKT signaling pathways. Another direction is to investigate its potential as a treatment for other inflammatory diseases and types of cancer. Additionally, research could be done to optimize the synthesis method for this compound to increase its yield and make it more accessible for testing.
Wissenschaftliche Forschungsanwendungen
({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid has been studied for its potential as an anti-inflammatory and anti-cancer agent. In one study, this compound was shown to inhibit the production of inflammatory cytokines in macrophages, which are immune cells that play a key role in the inflammatory response. This suggests that this compound may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In another study, this compound was shown to inhibit the growth of cancer cells in vitro and in vivo. This suggests that this compound may have potential as a cancer treatment.
Eigenschaften
IUPAC Name |
2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O2S/c11-7-1-3-8(4-2-7)15-9(12-13-14-15)5-18-6-10(16)17/h1-4H,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDDXRWTIOTSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CSCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4849108.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4849114.png)
![4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4849123.png)
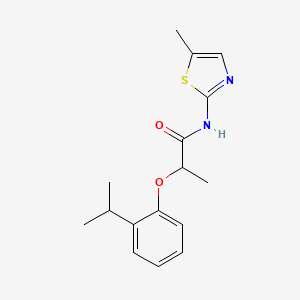
![propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4849134.png)
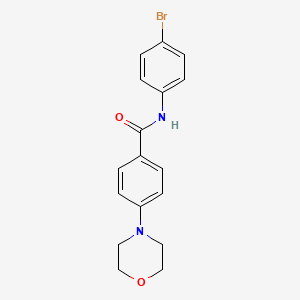
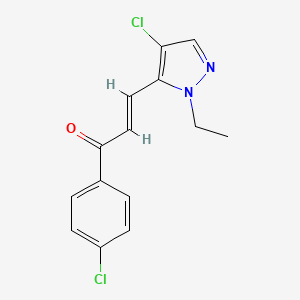
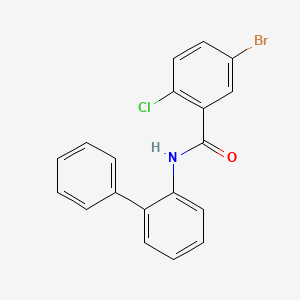
![N-2-pyrimidinyl-4-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4849171.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4849176.png)
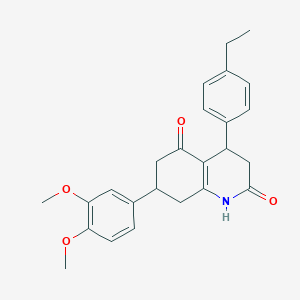
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4849191.png)

![methyl 2-{[({5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4849216.png)
